Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a bromophenyl group, a morpholine ring, and a benzoate ester, making it a versatile molecule for chemical modifications and functional studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the desired position.
Amination Reaction: The bromophenyl intermediate undergoes a nucleophilic substitution reaction with a suitable amine, such as benzylamine, to form the bromophenylmethylamine derivative.
Coupling with Benzoic Acid Derivative: The bromophenylmethylamine derivative is then coupled with a benzoic acid derivative, such as ethyl 2-(morpholin-4-yl)benzoate, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH₂) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structure allows it to be incorporated into polymers or other materials, enhancing their properties such as thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-{[(4-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with bromine at a different position.
ETHYL 5-{[(3-CHLOROPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure with chlorine instead of bromine.
ETHYL 5-{[(3-METHOXYPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure with a methoxy group instead of bromine.
Uniqueness
ETHYL 5-{[(3-BROMOPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromophenyl group, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity to molecular targets and improve its efficacy in various applications.
Properties
Molecular Formula |
C20H23BrN2O3 |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl 5-[(3-bromophenyl)methylamino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H23BrN2O3/c1-2-26-20(24)18-13-17(22-14-15-4-3-5-16(21)12-15)6-7-19(18)23-8-10-25-11-9-23/h3-7,12-13,22H,2,8-11,14H2,1H3 |
InChI Key |
WZISXPJZPZVQBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NCC2=CC(=CC=C2)Br)N3CCOCC3 |
Origin of Product |
United States |
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